molecular formula C16H22ClN3O2 B2522214 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane CAS No. 2094438-33-0

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane

Cat. No.: B2522214
CAS No.: 2094438-33-0
M. Wt: 323.82
InChI Key: CZHSGBYYYYBMRH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as an azepane ring substituted with a morpholine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, a carbonyl group can be introduced at the 4-position through a Friedel-Crafts acylation reaction.

    Formation of the Azepane Ring: The azepane ring can be synthesized separately through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The pyridine intermediate and the azepane ring can be coupled using suitable reagents and conditions, such as a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridine-4-carbonyl)-4-(piperidin-4-yl)azepane: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is unique due to the combination of its pyridine, azepane, and morpholine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-morpholin-4-ylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-15-12-13(3-5-18-15)16(21)20-6-1-2-14(4-7-20)19-8-10-22-11-9-19/h3,5,12,14H,1-2,4,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHSGBYYYYBMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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